5-Benzyl-5,8-diazaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-12-14(16)7-4-8-14/h1-3,5-6,15H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZDFNQLRIRIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Benzyl 5,8 Diazaspiro 3.5 Nonane and Its Derivatives
Stereoselective and Regioselective Synthetic Routes to the Spiro[3.5]nonane Core
The construction of the diazaspiro[3.5]nonane core, characterized by a quaternary all-carbon center, presents a significant synthetic challenge. Achieving control over stereochemistry and regiochemistry is paramount. Research into related spirocyclic systems provides a blueprint for these complex transformations.
A key strategy involves the creation of the spirocyclic core by forming the piperidine (B6355638) ring onto a pre-existing azetidine (B1206935) or by building the azetidine onto a piperidine precursor. researchgate.net For instance, the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems has been accomplished through nitrile lithiation and alkylation chemistry. acs.orgacs.org Another powerful method is the asymmetric synthesis of 1-substituted 2-azaspiro[3.5]nonanes starting from chiral N-tert-butanesulfinyl imines and ethyl cycloalkanecarboxylates, demonstrating excellent stereocontrol. beilstein-journals.org
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of spirocyclic compounds. For example, the organocatalyzed Michael addition of propanal with fumarate (B1241708) has been used to stereoselectively produce diastereomers of complex diaza-spirocyclic systems. acs.org Furthermore, hypervalent iodine reagents have been employed in stereoselective spirocyclization reactions, including the asymmetric oxidative spirocyclization of N-aryl naphthamides to spirocyclic compounds with high enantiomeric excess, a technique with potential applicability to diazaspiro systems. beilstein-journals.org
Table 1: Comparison of Stereoselective Synthetic Strategies
| Methodology | Key Reagents/Catalysts | Stereocontrol | Applicable To | Reference |
|---|---|---|---|---|
| Nitrile Lithiation/Alkylation | n-BuLi, Alkyl Halides | Substrate-controlled | Substituted Diazaspiro[3.5]nonanes | acs.org, acs.org |
| Chiral Sulfinylimine Addition | N-tert-butanesulfinyl imines, Grignard reagents | Reagent-controlled (High dr) | 1-Substituted 2-Azaspiro[3.5]nonanes | beilstein-journals.org |
| Organocatalyzed Michael Addition | Chiral amines, Propanal, Fumarates | Catalyst-controlled (High dr/ee) | Diaza-spirocyclic systems | acs.org |
Development of Novel Ring-Forming Reactions for Diazaspiro[3.5]nonanes
The development of novel cyclization strategies is crucial for expanding the toolkit for synthesizing diazaspiro[3.5]nonanes. These reactions often provide more efficient and modular routes to the core structure.
One innovative approach involves a photocatalytic C-H alkylation of unmasked primary amines. bohrium.com This method uses a dual catalytic system with an organic photocatalyst and an azide (B81097) ion as a hydrogen atom transfer (HAT) catalyst to directly synthesize α-tertiary amines. Cyclic primary amines can be used to form azaspirocycles, representing a direct and atom-economical route. bohrium.com Another strategy is based on the allylation of imines derived from cyclic ketones, followed by alkylation and subsequent ring-closing metathesis to furnish nitrogen-containing spirocycles. researchgate.net
Furthermore, new ring-forming reactions have been developed for related heterocyclic systems, which could be adapted for diazaspiro[3.5]nonanes. For example, reacting spiro[cycloalkane]pyridazinones with phosphorus pentasulfide to form thioxo derivatives, which then undergo further cyclization with hydrazine, has led to novel tetrazolo-pyridazine spiro systems. researchgate.netmdpi.com Such transformations highlight the potential for post-synthesis modification of a pre-formed spirocycle to generate diverse heterocyclic frameworks. The formation of benzo-fused 7-membered heterocyclic ketones via an N-lithioimine salt intermediate also showcases a novel ring-forming strategy. tcnj.edu
Catalytic Approaches in Spirocyclic Amine Synthesis (e.g., Buchwald-Hartwig Amination)
Catalytic methods are indispensable for the efficient synthesis and functionalization of spirocyclic amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly significant for creating carbon-nitrogen bonds, allowing for the arylation of the diazaspiro[3.5]nonane scaffold. wikipedia.org
This reaction has been successfully applied to couple linear and sterically hindered spirodiamines with various electron-rich and electron-withdrawing aryl chlorides, demonstrating a broad scope and high yields, often without the need for an inert atmosphere. researchgate.netresearchgate.net For instance, after the synthesis of a diazaspiro[3.5]nonane core, the Buchwald-Hartwig amination can be used to introduce aryl or heteroaryl substituents onto the nitrogen atoms. escholarship.org The development of catalyst systems with bidentate phosphine (B1218219) ligands (like BINAP and DPPF) and sterically hindered ligands has expanded the reaction's utility to a wide range of amines and aryl halides under milder conditions. wikipedia.org
Other catalytic approaches include the use of hypervalent iodine reagents, which can catalyze the spirocyclization of functionalized phenols and aromatic amines. beilstein-journals.org Additionally, supported-amine catalysts have been devised for cascade reactions to produce complex spiro-thiazolone-tetrahydrothiophenes, showcasing the potential for heterogeneous catalysis in spirocycle synthesis. nih.gov
Multi-Component Reaction Strategies for Structural Diversity
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. These reactions are powerful tools for generating libraries of structurally diverse spirocyclic compounds from simple precursors. researchgate.net
Strategies for synthesizing spiro compounds via MCRs often involve cascade reactions. researchgate.net For example, a one-pot, four-component synthesis of complex spiro ring systems has been achieved through the reaction of 1,3-indanedione, aromatic amines, and isatin (B1672199) or acenaphthylene-1,2-dione, catalyzed by p-toluenesulfonic acid under solvent-free manual grinding conditions. rsc.org Another example is the Hantzsch-like synthesis of dihydropyridines, which can be adapted to use cyclic ketones to prepare spiro compounds. rsc.org
Visible-light-driven photocatalysis has also been harnessed to facilitate the direct assembly of N-heterospirocycles in a multi-component fashion. acs.org This approach allows for the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, demonstrating a modern approach to MCRs for creating complex spiro architectures. acs.org The diversity generated by these methods is crucial for exploring the structure-activity relationships of spirocyclic scaffolds in drug discovery.
Protecting Group Strategies and Functional Group Transformations in Complex Synthesis
The synthesis of complex molecules like 5-Benzyl-5,8-diazaspiro[3.5]nonane relies heavily on the strategic use of protecting groups to mask reactive functional groups and allow for selective transformations at other sites. numberanalytics.com In diazaspiro[3.5]nonane synthesis, the two nitrogen atoms offer sites for differential functionalization, which can be controlled using orthogonal protecting groups. researchgate.netresearchgate.net
A common strategy involves synthesizing the spirodiamine core with one or both nitrogen atoms protected, for instance, with a tert-butoxycarbonyl (Boc) group. acs.orgnih.gov The Boc group is stable under various conditions but can be readily removed with acid, allowing for subsequent functionalization. uchicago.edu For example, a monoprotected 2,6-diazaspiro[3.5]nonane can be synthesized, enabling selective modification of the unprotected amine before deprotecting and functionalizing the second nitrogen. chemrxiv.org This allows for the controlled synthesis of derivatives like the target N-benzyl compound.
Key functional group transformations include:
N-Alkylation: Introduction of the benzyl (B1604629) group onto the 5-position nitrogen is typically achieved via nucleophilic substitution with benzyl bromide or through reductive amination with benzaldehyde.
Acylation: Amide bonds can be formed by reacting the amine with acyl chlorides or carboxylic acids.
Deprotection: The selective removal of protecting groups like Boc (using acid) or Cbz (using hydrogenolysis) is a critical step to unmask the amine for further reaction. uchicago.edu
The choice of protecting groups and the sequence of their removal are critical for the successful synthesis of asymmetrically substituted diazaspiro[3.5]nonane derivatives. uchicago.edu
Table 2: Common Protecting Groups in Diazaspiro[3.5]nonane Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA), HCl | acs.org, uchicago.edu |
| Carboxybenzyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | numberanalytics.com |
Continuous Flow and Mechanochemical Synthesis Techniques for Scalability
For the large-scale and sustainable production of this compound and its derivatives, continuous flow and mechanochemical techniques offer significant advantages over traditional batch processing.
Mechanochemistry , which involves inducing reactions through mechanical force (e.g., grinding or milling), can lead to solvent-free or low-solvent conditions, reduced waste, and sometimes novel reactivity. researchgate.net Multi-component reactions for the synthesis of spiro compounds have been successfully performed using simple mortar and pestle grinding, demonstrating the accessibility of this green chemistry technique. rsc.orgbohrium.com This method is particularly suitable for reactions involving solid starting materials and can enhance efficiency and environmental friendliness. researchgate.net
Continuous flow synthesis is especially valuable for handling hazardous or unstable intermediates and for improving reaction control and scalability. nih.govsioc-journal.cn The synthesis of diazo compounds, which are versatile but potentially explosive reagents used in some ring-forming reactions, is made significantly safer by generating and consuming them on-demand in a flow reactor. nih.govsioc-journal.cn Flow chemistry has been used for the scale-up synthesis of β-spirocyclic pyrrolidines, demonstrating its viability for producing complex spirocycles. acs.org These advanced manufacturing techniques are essential for transitioning novel spirocyclic compounds from laboratory-scale research to industrial application. bohrium.com
Structural Elucidation and Conformational Analysis of 5 Benzyl 5,8 Diazaspiro 3.5 Nonane
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture and Connectivity
Advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) and high-resolution mass spectrometry (HRMS), are indispensable for unequivocally determining the molecular architecture and connectivity of 5-Benzyl-5,8-diazaspiro[3.5]nonane.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR)
2D NMR spectroscopy provides through-bond and through-space correlations between nuclei, which allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. Key 2D NMR experiments for the structural elucidation of this compound include:
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the spirocyclic framework and the benzyl (B1604629) substituent. For instance, correlations would be expected between the protons on the cyclohexane (B81311) and azetidine (B1206935) rings, as well as within the benzyl group's aromatic ring and its methylene (B1212753) bridge. researchgate.netharvard.eduyoutube.comsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. This is crucial for distinguishing between the different methylene groups in the diazaspiro[3.5]nonane core. researchgate.netharvard.eduyoutube.comsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for piecing together the entire molecular structure. For example, the methylene protons of the benzyl group would show correlations to the quaternary spiro carbon and carbons within the aromatic ring, confirming the point of attachment. researchgate.netharvard.eduyoutube.comsdsu.edu
Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained | Example Correlation |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies adjacent protons. | Correlation between protons on C6 and C7 of the piperidine (B6355638) ring. |
| HSQC | ¹H - ¹³C (direct) | Assigns carbons based on attached protons. | Correlation between the benzylic CH₂ protons and the benzylic carbon. |
| HMBC | ¹H - ¹³C (long-range) | Connects molecular fragments. | Correlation between the benzylic CH₂ protons and the spiro carbon. |
High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, and the analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected: mdpi.comresearchgate.netmiamioh.eduresearchgate.netuni-saarland.de
Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the bond between the benzylic carbon and the nitrogen atom of the piperidine ring, resulting in the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. miamioh.eduresearchgate.net
Cleavage of the Spirocyclic System: Fragmentation of the diazaspiro[3.5]nonane core could occur through various pathways, including the loss of ethylene (B1197577) or other small neutral molecules from the piperidine or azetidine rings.
Predicted High-Resolution Mass Spectrometry Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |
|---|---|---|
| 91.0548 | [C₇H₇]⁺ (Benzyl or Tropylium Cation) | Confirms the presence of the benzyl group. |
| Variable | Fragments from the diazaspiro[3.5]nonane core | Provides information on the structure of the spirocyclic system. |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. For this compound, this technique would provide unequivocal information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation of the rings: The exact chair, boat, or twist-boat conformation of the piperidine ring and the conformation of the azetidine ring.
Orientation of the benzyl group: The spatial orientation of the benzyl substituent relative to the spirocyclic core.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
In the absence of a published crystal structure for this compound, data from closely related structures, such as N-benzyl-substituted piperidines, can provide valuable insights. For instance, the crystal structure of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one reveals a chair conformation for the piperidine ring with the benzyl group in an equatorial position to minimize steric hindrance. researchgate.net A similar conformation would be anticipated for the piperidine ring in this compound.
Anticipated Crystallographic Data for this compound (based on analogs)
| Parameter | Expected Finding | Reference/Analogy |
|---|---|---|
| Piperidine Ring Conformation | Chair | N-benzyl-substituted piperidines researchgate.net |
| Benzyl Group Orientation | Equatorial | Minimization of steric strain researchgate.net |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size researchgate.netvensel.orgmdpi.commdpi.comresearchgate.net |
Computational Approaches to Conformational Landscape and Dynamics
Computational chemistry offers powerful tools to explore the conformational landscape and dynamics of flexible molecules like this compound in the gas phase or in solution.
Molecular Dynamics (MD) Simulations
MD simulations can model the movement of atoms in the molecule over time, providing insights into its dynamic behavior. mdpi.commdpi.comnih.govnih.gov For this compound, MD simulations could be used to:
Identify the most stable conformations in different solvents.
Investigate the energy barriers for conformational changes, such as ring flipping of the piperidine moiety.
Simulate the interactions of the molecule with its environment.
Density Functional Theory (DFT) - based Conformational Searches
DFT calculations provide accurate predictions of the relative energies of different conformations. nih.govmdpi.comchemrxiv.orgchemrxiv.orgresearchgate.net A systematic conformational search using DFT can identify all low-energy conformers and their relative populations according to the Boltzmann distribution. This would allow for a detailed understanding of the preferred shapes of the molecule in its ground state. For instance, DFT calculations on similar N-benzylpiperidine systems have been used to rationalize conformational preferences. nih.gov
Computational Approaches for Conformational Analysis
| Method | Information Provided | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) | Dynamic behavior and conformational flexibility over time. | Simulating ring inversions and substituent rotations. |
| Density Functional Theory (DFT) | Accurate relative energies of different conformers. | Identifying the most stable ground-state conformations. |
Analysis of Chiral Properties and Enantiomeric Purity Methodologies
The spirocyclic nature of this compound can give rise to chirality if the substitution pattern breaks the molecule's symmetry. The development of methods to separate and quantify the enantiomers is therefore of significant interest.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. phenomenex.comphenomenex.comnih.govchiralpedia.comresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are available, and method development would involve screening different columns and mobile phases to achieve optimal separation.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can also be used to determine enantiomeric purity. acs.orgrsc.orgbohrium.comacs.orgsemanticscholar.org In the presence of a chiral solvating agent, the enantiomers of a chiral analyte form transient diastereomeric complexes. These complexes have different NMR spectra, leading to the splitting of signals for the two enantiomers. The ratio of the integrals of these signals can then be used to determine the enantiomeric excess (ee).
Methodologies for Chiral Analysis
| Technique | Principle | Outcome |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and quantification of enantiomeric purity. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR spectra. | Determination of enantiomeric excess from the integration of split signals. |
Theoretical and Computational Chemistry Investigations of 5 Benzyl 5,8 Diazaspiro 3.5 Nonane
Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Mechanisms (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. scienceopen.comnih.govresearchgate.net These methods allow for the prediction of electronic structure, reactivity, and the elucidation of reaction mechanisms at the atomic level. scienceopen.comnih.gov
For 5-Benzyl-5,8-diazaspiro[3.5]nonane, DFT calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for instance, can indicate the most likely sites for electrophilic or nucleophilic attack, thereby predicting the compound's reactivity in various chemical transformations. bg.ac.rs The benzyl (B1604629) group, with its aromatic ring, and the two nitrogen atoms within the spirocyclic core are key features that would be the focus of such computational analysis.
Furthermore, quantum chemical calculations can be employed to investigate the thermodynamics and kinetics of potential reactions involving this scaffold, guiding the synthesis of new derivatives. nih.gov By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of different synthetic routes. nih.gov
Table 1: Representative Quantum Chemical Calculation Applications
| Calculation Type | Information Gained | Relevance to this compound |
| Geometry Optimization | Provides the most stable 3D structure and bond parameters. | Essential for understanding the compound's shape and steric properties. |
| Mulliken/NPA Charge Analysis | Determines the partial atomic charges on each atom. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Indicates the energies and locations of the highest occupied and lowest unoccupied molecular orbitals. | Predicts reactivity and the nature of electronic transitions. |
| Reaction Coordinate Scanning | Maps the energy profile of a chemical reaction. | Elucidates reaction mechanisms and identifies transition states. |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular modeling and docking are indispensable computational techniques in drug discovery for predicting how a ligand might interact with a biological target, such as a protein receptor. nih.gov These methods are particularly valuable for understanding the structure-activity relationships (SAR) of a series of compounds and for guiding the design of more potent and selective ligands.
The 5,8-diazaspiro[3.5]nonane scaffold is structurally related to the 2,7-diazaspiro[3.5]nonane core, which has been the subject of several molecular modeling and docking studies, particularly in the context of sigma receptor (SR) ligands. acs.orgnih.gov These studies have revealed that the spirocyclic framework can orient substituents in a way that facilitates strong interactions with the receptor's binding pocket. acs.orgnih.gov
Similar computational approaches have been applied to diazaspiro[3.5]nonane derivatives targeting other receptors, such as the dopamine (B1211576) D4 receptor. google.com These studies underscore the versatility of this scaffold in medicinal chemistry.
Table 2: Key Interactions Predicted by Molecular Docking for Diazaspiro[3.5]nonane Derivatives
| Interaction Type | Contributing Moiety on Ligand | Receptor Residues Involved (Example: Sigma Receptor) |
| Hydrogen Bonding | Nitrogen atoms of the diazaspiro core | Aspartic acid, Glutamic acid, Serine, Threonine |
| Ionic (Salt Bridge) | Protonated nitrogen atoms | Aspartic acid, Glutamic acid |
| Hydrophobic Interactions | Benzyl group, other alkyl substituents | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan |
| π-π Stacking | Benzyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Pharmacophore Modeling and Virtual Screening Approaches for Scaffold Optimization
Pharmacophore modeling is a computational strategy that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. columbiaiop.ac.innih.gov Once a pharmacophore model is established, it can be used as a 3D query to search large compound databases in a process called virtual screening, with the aim of identifying novel scaffolds or optimizing existing ones. acs.orgplos.orgd-nb.info
For the this compound scaffold, pharmacophore models can be developed based on a set of known active compounds containing this core or by analyzing the interaction patterns observed in crystal structures of the target receptor with bound ligands. columbiaiop.ac.in A typical pharmacophore model for a ligand binding to a receptor with a central basic nitrogen would likely include features such as a hydrogen bond acceptor/donor (from the nitrogens), a positive ionizable feature, and hydrophobic/aromatic regions (from the benzyl group).
While specific pharmacophore models for this compound are not widely published, studies on related spirocyclic systems targeting G-protein coupled receptors (GPCRs) and other targets have demonstrated the power of this approach. uj.edu.plresearchgate.netnih.gov For instance, a pharmacophore model for sigma-1 receptor ligands was developed based on a diazaspiro[5.5]undecane scaffold, highlighting the importance of a basic amine and hydrophobic groups. researchgate.net Such a model could be adapted to guide the optimization of the this compound scaffold, suggesting modifications to the benzyl group or the addition of other substituents to enhance activity.
Virtual screening campaigns using pharmacophore models derived from diazaspiro scaffolds have the potential to identify new lead compounds with diverse chemical structures but similar biological activities. nih.gov This "scaffold hopping" capability is a key advantage of pharmacophore-based methods in drug discovery. d-nb.info
Computational Analysis of Spirocenter Stereochemistry and Its Influence on Molecular Recognition
The spirocenter of a molecule is a stereogenic center, and its configuration can have a profound impact on the molecule's biological activity. The two enantiomers of a chiral spirocyclic compound can exhibit significantly different binding affinities and functional effects at a biological target due to the three-dimensional nature of ligand-receptor interactions.
Computational methods are crucial for understanding the influence of spirocenter stereochemistry on molecular recognition. By modeling the interactions of both enantiomers with a target receptor, it is possible to rationalize and predict which stereoisomer will be more active. These computational analyses often involve molecular docking and molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complexes and to identify key differences in their binding modes.
For diazaspiro[3.5]nonane derivatives, the importance of stereochemistry has been recognized in synthetic studies where single enantiomers have been isolated and characterized. researchgate.net Computational studies on other aza-spiro systems have shown that the stereochemistry of the spirocenter dictates the spatial orientation of the substituents, which in turn affects how they fit into the receptor's binding pocket. researchgate.net For instance, the axial or equatorial positioning of a substituent on the piperidine (B6355638) ring of a diazaspiro[3.5]nonane can be influenced by the spirocenter's configuration, leading to different interaction patterns.
While specific computational studies focusing on the spirocenter stereochemistry of this compound are limited, the principles derived from related systems are directly applicable. DFT calculations can be used to determine the relative energies of different stereoisomers and their conformers, while docking and MD simulations can predict their binding affinities to specific targets. frontiersin.orgnih.govusask.ca Such studies are essential for the rational design of stereochemically pure spirocyclic drugs with improved therapeutic profiles.
Structure Activity Relationship Sar Exploration Methodologies for 5 Benzyl 5,8 Diazaspiro 3.5 Nonane Analogs
Design Principles for Modulating Molecular Recognition and Selectivity
The design of 5-benzyl-5,8-diazaspiro[3.5]nonane analogs is guided by principles aimed at optimizing interactions with specific biological targets while minimizing off-target effects. The core scaffold provides a rigid, three-dimensional structure that can be systematically modified to probe the binding pockets of target proteins.
Key design principles involve modifications at several key positions:
The Spirocyclic Core : The diazaspiro[3.5]nonane scaffold itself is a critical determinant of activity. Its replacement of more conventional cores, like piperidine (B6355638) or piperazine (B1678402), can extend other parts of the molecule into different regions of a receptor pocket, thereby enhancing potency and selectivity. nih.govacs.org For instance, in the development of Dopamine (B1211576) D4 receptor (D4R) antagonists, replacing a piperidine core with 2,7-diazaspiro[3.5]nonane afforded potent and selective compounds. nih.govacs.org
Substituents on the Benzyl (B1604629) Group : The aromatic ring of the benzyl group provides a site for modification to explore interactions within hydrophobic and aromatic-binding regions of a target. In the context of D4R antagonists, substitutions on this "northern" phenyl ring significantly affect activity and selectivity. nih.govacs.org For example, while alkyl and chloro substituents are generally well-tolerated, alkoxy groups often lead to a reduction in activity. acs.org
The Second Amine Position : The unsubstituted nitrogen of the diazaspiro ring offers a vector for diversification. Attaching different aryl or heteroaryl moieties at this "southern" position is a common strategy. For D4R antagonists, replacing a difluorophenyl moiety with a dichlorophenyl group increased activity, though it decreased selectivity. nih.gov In a series of sigma receptor (SR) ligands, adding a p-CN-phenyl group to a related 2,7-diazaspiro[4.4]nonane core resulted in high affinity for both S1R and S2R subtypes. nih.gov
The following table summarizes SAR insights for D4R antagonists based on a 2,7-diazaspiro[3.5]nonane core, a close analog of the titular compound.
| Compound | Southern Moiety | Northern Moiety | D4R Ki (nM) | D2R/D4R Selectivity |
| 5 | 6-Fluoroindole | Unsubstituted | 23 | >435 |
| 6 | Indazole | Unsubstituted | 11 | >909 |
| 9 | 3,4-Dichlorophenyl | Unsubstituted | - | Low |
| 19 | 6-Fluoroindole | 2,4-Dichlorophenyl Amide | - | - |
| 29 | 6-Fluoroindole | p-Toluamide | 17 | Moderate |
| 33 | 6-Fluoroindole | o-Toluamide | - | High (>1000) |
Data sourced from studies on D4R antagonists. nih.govacs.org
Synthetic Strategies for SAR Array Generation and Diversification
The generation of a diverse library of analogs for SAR studies relies on efficient and modular synthetic strategies. These approaches allow for the easy introduction of various substituents at multiple points on the this compound scaffold.
A common synthetic pathway begins with a differentially protected diazaspirocycle, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. nih.govacs.org This allows for selective functionalization of one nitrogen atom, followed by deprotection and subsequent reaction at the second nitrogen.
Key synthetic reactions for diversification include:
Reductive Amination : This method is widely used to couple the free amine of the diazaspiro core with a variety of aryl aldehydes, installing diverse "southern" region moieties. nih.gov
Amide Coupling : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to form amide bonds between the diazaspiro nitrogen and various carboxylic acids, which is particularly useful for exploring the "northern" region of the molecule. nih.govacs.org
SN2 Reactions : Alkylation of the spirocyclic amine with substituted benzyl halides is another straightforward method for introducing diversity. nih.gov
Palladium-Catalyzed Cross-Coupling : For more complex analogs, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form aryl-nitrogen bonds. nih.gov
This modular approach, illustrated in the synthesis of D4R antagonists, facilitates the rapid generation of an array of compounds for comprehensive SAR evaluation. nih.govacs.org The synthesis typically involves Boc-deprotection of a commercially available core, followed by reductive amination or amide coupling to build out the final molecules. nih.govacs.org
Chemogenomic Profiling and Target Identification Approaches
Identifying the specific molecular targets of this compound analogs is fundamental to understanding their mechanism of action. The primary method for this is target-based screening, often utilizing radioligand binding assays. nih.gov
In these assays, the synthesized compounds are tested for their ability to displace a known radioactive ligand from its receptor. This allows for the determination of the binding affinity (expressed as Ki) of the new analogs for a specific target. nih.gov To assess selectivity, compounds are typically screened against a panel of related receptors. For example, ligands designed for the D4 receptor are also tested against D2 and D3 receptors to establish a selectivity profile. nih.gov
The diazaspiro[3.5]nonane scaffold has been incorporated into ligands targeting several protein families:
Dopamine Receptors : Analogs have been identified as potent and selective D4 receptor antagonists. nih.govacs.org
Sigma Receptors : The related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for both S1 and S2 receptors, which are targets for analgesia. nih.gov
Enzymes : Benzothiazinone derivatives containing a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been identified as potent inhibitors of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) from Mycobacterium tuberculosis, making them promising anti-tubercular agents. acs.orgbohrium.com
The following table shows the binding affinities of selected 2,7-diazaspiro[4.4]nonane analogs for sigma receptors, illustrating a form of target profiling.
| Compound | Substituent | S1R Ki (nM) | S2R Ki (nM) |
| 9a | p-NO2 | < 1 | - |
| 9b | p-OCH3 | ~10 | ~10 |
| 9c | p-COCH3 | - | - |
| 9d (AD258) | p-CN | 3.5 | 2.6 |
Data sourced from studies on sigma receptor ligands. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.
For diazaspiro[3.5]nonane analogs, QSAR approaches have been instrumental. In the development of D4R antagonists, multitask classification artificial neural network (ANN) QSAR models were trained on public screening data to perform ultralarge library screening to identify new potential hits. nih.gov
In other studies on related scaffolds, 3D-QSAR models have been developed. researchgate.net These models consider the three-dimensional properties of the molecules (e.g., steric and electrostatic fields) to predict activity. For a series of potential acetylcholinesterase (AChE) inhibitors, an atom-based 3D-QSAR model was developed with high predictive power (Q² = 0.8779), enabling the accurate prediction of IC50 values for new compounds. researchgate.net Such in silico studies are invaluable for guiding the optimization of lead compounds by highlighting which structural features are most critical for potent biological activity. researchgate.netnih.gov
Mechanistic Insights at the Molecular and Cellular Level for 5 Benzyl 5,8 Diazaspiro 3.5 Nonane Derivatives in Vitro Focus
Molecular Target Engagement and Binding Affinity Studies (In Vitro, e.g., Radioligand Binding Assays)
The initial assessment of a compound's potential involves determining its affinity for specific biological targets. Radioligand binding assays are a cornerstone of this evaluation, quantifying the strength of the interaction between a ligand (the compound) and a receptor. Derivatives of diazaspiro cores have been extensively evaluated for their binding affinity at various G-protein-coupled receptors (GPCRs) and other targets.
Dopamine (B1211576) Receptor Affinity: Research into diazaspiro[5.5]undecane derivatives, which share a spirocyclic diamine core, has identified compounds with high affinity and selectivity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). These studies utilize radioligand binding assays with human embryonic kidney 293 (HEK) cells that express these receptors. For instance, fragmentation of a lead compound revealed an orthosteric fragment with an unusually low D3R affinity (Ki = 2.7 μM), providing a rationale for using weakly potent fragments to minimize off-target interactions at other aminergic GPCRs. Modifications to the aryl head group, linker, and other substituents on the diazaspiro scaffold have been systematically explored to optimize D3R affinity and selectivity.
Sigma Receptor Affinity: The 2,7-diazaspiro[3.5]nonane scaffold, a close structural analog, has been a focus for developing ligands for sigma receptors (S1R and S2R). thieme-connect.com In vitro radioligand binding assays, using rat liver homogenates and specific radioligands like 3H-pentazocine for S1R, have been employed to determine the binding affinities (Ki values). acs.org These studies have shown that compounds with the 2,7-diazaspiro[3.5]nonane core can achieve high, low-nanomolar affinity for S1R with varying degrees of selectivity over S2R. thieme-connect.com For example, compound 4b (a 2,7-diazaspiro[3.5]nonane derivative) showed a Ki of 2.7 nM for S1R and was 10-fold selective over S2R. thieme-connect.com The nature of the substituents on the nitrogen atoms of the diazaspiro ring system significantly influences this binding affinity and selectivity. acs.org
| Compound | Core Scaffold | Target | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|---|
| Derivative of 1 | 3,9-Diazaspiro[5.5]undecane | Dopamine D3R | 3.2 nM | D2R/D3R Ratio = 60 | |
| Derivative of 1 | 3,9-Diazaspiro[5.5]undecane | Dopamine D3R | 21.0 nM | D2R/D3R Ratio = 934 | |
| Orthosteric fragment 5a | Diazaspiro | Dopamine D3R | 2.7 µM | N/A | |
| 4b (AD186) | 2,7-Diazaspiro[3.5]nonane | Sigma S1R | 2.7 nM | ~10-fold vs S2R (Ki = 27 nM) | thieme-connect.com |
| 4c | 2,7-Diazaspiro[3.5]nonane | Sigma S1R | 3.5 nM | ~6-fold vs S2R | thieme-connect.com |
| 5b (AB21) | 2,7-Diazaspiro[3.5]nonane | Sigma S1R | 13 nM | ~8-fold vs S2R (Ki = 102 nM) | thieme-connect.com |
| 8f (AB10) | Diazabicyclo[4.3.0]nonane | Sigma S1R | 10 nM | ~16-fold vs S2R (Ki = 165 nM) | thieme-connect.com |
Enzymatic Assays and Inhibition Mechanism Elucidation (In Vitro)
Beyond receptor binding, derivatives of diazaspiro scaffolds have been investigated as inhibitors of key enzymes implicated in various disease processes. In vitro enzymatic assays are crucial for quantifying the inhibitory potency (e.g., IC50 values) and understanding the mechanism of inhibition.
PARP-1 Inhibition: The diazaspiro core has been explored as a bioisostere for the piperazine (B1678402) ring found in the FDA-approved PARP inhibitor, olaparib (B1684210). acs.org In vitro enzymatic assays were used to measure the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). acs.orgmpg.de These studies revealed that replacing the piperazine with certain diazaspiro cores could maintain or, in some cases, reduce PARP-1 affinity. For example, compound 10e , an olaparib congener with a diazaspiro core, displayed a potent PARP-1 IC50 value of 12.6 nM. acs.org Conversely, other substitutions led to a significant decrease in enzyme inhibition, such as compound 15b , which had an IC50 of 4,397 nM. acs.org These results highlight the sensitivity of the enzyme's active site to the specific geometry and functionality of the spirocyclic scaffold. acs.org
RIPK1 Kinase Inhibition: In the search for new treatments for inflammatory diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver of necroptosis. nih.gov Through a process of virtual screening and subsequent chemical optimization, compounds were evaluated for their ability to inhibit RIPK1's kinase activity. Compound 41 emerged as a particularly potent inhibitor with an IC50 value of 92 nM in enzymatic assays. nih.gov
Xanthine Oxidase (XO) Inhibition: Inspired by the structure of the XO inhibitor topiroxostat, which features a 3,5-diaryl-1,2,4-triazole framework, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were synthesized and tested for XO inhibitory activity in vitro. nih.gov This research suggests that the 5-benzyl-1,2,4-triazole unit can serve as an acceptable scaffold for XO inhibition. The most promising compound from this series, 1h , which features a 3'-nitro and a 4'-sec-butoxy group on the benzyl (B1604629) moiety, was identified with an IC50 value of 0.16 μM. nih.gov
| Compound | Core Scaffold | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|---|
| 10e | Diazaspiro[3.5]nonane (Olaparib analog) | PARP-1 | 12.6 nM | acs.org |
| 17d | Diazaspiro[3.5]nonane (Olaparib analog) | PARP-1 | 44.3 nM | acs.org |
| 15b | Diazaspiro[3.5]nonane (Olaparib analog) | PARP-1 | 4,397 nM | acs.org |
| 41 | 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | 92 nM | nih.gov |
| 1h | 5-benzyl-3-pyridyl-1H-1,2,4-triazole | Xanthine Oxidase | 0.16 µM | nih.gov |
Cellular Pathway Modulation and Signaling Investigations (In Vitro, without clinical implications)
Following target engagement and enzyme inhibition studies, the next step is to investigate how these molecular events translate into cellular responses. In vitro cellular assays can reveal a compound's effect on signaling pathways, cell viability, and other functional outcomes in a controlled cell-based environment.
Modulation of Sigma Receptor Function: For 2,7-diazaspiro[3.5]nonane derivatives targeting sigma receptors, in vitro functional assays have been used to determine their profiles as agonists or antagonists. The phenytoin (B1677684) S1R binding assay is one such method used to confirm the functional activity. This assay showed that while compounds 5b and 8f act as S1R antagonists, compound 4b acts as an S1R agonist. This demonstrates that subtle structural changes within the same diazaspiro scaffold can switch the functional output from antagonism to agonism.
Effects on Cell Death and Viability: Derivatives of the diazaspiro scaffold have shown effects on cellular viability and programmed cell death pathways. In studies of PARP-1 inhibitors, several diazaspiro-containing analogs of olaparib were evaluated for their ability to induce DNA damage and cytotoxicity in vitro. acs.org Interestingly, some compounds with low PARP-1 affinity still induced DNA damage at micromolar concentrations, explaining observed cytotoxicity. acs.org Conversely, the potent PARP-1 inhibitor 10e did not induce DNA damage at similar concentrations, suggesting it could be a non-cytotoxic congener. acs.org
In the context of RIPK1 inhibition, compound 41 demonstrated a significant anti-necroptotic effect in a cellular model using U937 cells, directly linking its enzymatic inhibition to the modulation of a specific cell death pathway. nih.gov Furthermore, studies on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors showed that the lead compound was able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines, demonstrating cellular target engagement. acs.org
Biophysical Characterization of Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques provide a deeper, quantitative understanding of the molecular interactions between a compound and its target protein. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for elucidating the kinetics and thermodynamics of binding, which are critical for lead optimization.
Isothermal Titration Calorimetry (ITC): ITC is considered a gold-standard method for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event. mpg.desygnaturediscovery.com A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) of the interaction. mpg.dersc.org From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. mpg.decureffi.org This helps to understand the driving forces behind the interaction (i.e., whether it is enthalpy- or entropy-driven).
While these techniques are invaluable in drug discovery, specific SPR or ITC data for the interaction of 5-Benzyl-5,8-diazaspiro[3.5]nonane derivatives with their targets were not detailed in the reviewed literature. The application of such methods would be a logical next step to further characterize the promising interactions identified in binding and enzymatic assays.
Future Perspectives and Emerging Research Directions for 5 Benzyl 5,8 Diazaspiro 3.5 Nonane
Application in Chemical Biology Probe Development and Biological System Elucidation
The diazaspiro[3.5]nonane scaffold is a key component in the development of chemical probes designed to investigate biological systems. These probes are instrumental in understanding the roles of specific proteins and pathways in health and disease.
For instance, derivatives of diazaspirocycles have been synthesized and assessed as kinase inhibitors, mimicking ATP to probe the ATP-binding site of protein kinases. researchgate.net This research has led to the identification of potent inhibitors for multiple kinases, providing valuable starting points for further optimization. researchgate.net The synthesis of various diazaspirocycles, including those with different nitrogen atom positions, has allowed for a systematic exploration of structure-activity relationships. researchgate.net
Furthermore, diazaspiro compounds are being explored as alternatives to piperazine (B1678402) in drug design. This approach aims to reduce off-target effects and create unique interactions with target proteins. nih.gov For example, the incorporation of diazaspiro motifs into the framework of the PARP inhibitor olaparib (B1684210) has been investigated to develop new therapeutics for inflammatory diseases without the DNA-damaging properties of the original drug. nih.gov
Advancements in Automated Synthesis and High-Throughput Methodologies for Spirocycles
The synthesis of complex spirocyclic systems like 5-Benzyl-5,8-diazaspiro[3.5]nonane has historically been a challenge, often limiting their availability for extensive screening and development. However, recent advancements in automated synthesis and high-throughput methodologies are overcoming these hurdles.
Automated continuous flow synthesis has emerged as a powerful tool for the modular and scalable production of spirocyclic scaffolds. nih.govresearchgate.netdntb.gov.ua This technology allows for the rapid generation of diverse libraries of spirocycles from readily available starting materials, such as primary alkylamines. nih.govresearchgate.net The modular nature of these automated systems facilitates the synthesis of various isomers and derivatives, which is crucial for exploring a wide chemical space in drug discovery campaigns. nih.govresearchgate.netdntb.gov.ua
In addition to automation, new synthetic strategies are continuously being developed. These include methods for the stereoselective synthesis of spirooxindoles and other spirocycles, which have seen significant progress in recent years. mdpi.comrsc.org The development of novel catalysts and reaction conditions, such as N-heterocyclic carbene (NHC) organocatalysis, has expanded the toolkit for constructing these intricate three-dimensional structures. mdpi.com
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel spirocycles is no exception. These computational tools are being used to accelerate the design and optimization of compounds with desired biological activities.
De novo drug design, powered by generative AI algorithms, allows for the creation of novel molecular structures that are optimized for specific properties. nih.govacs.orgfrontiersin.org These algorithms can explore vast chemical spaces to identify promising candidates that might be missed by traditional screening methods. acs.org For spirocycles, AI can suggest novel ring systems and substitution patterns that are predicted to have high affinity and selectivity for a particular biological target. mdpi.com
ML models are also being used to predict the properties of virtual compounds, such as their bioactivity, synthesizability, and pharmacokinetic profiles. medscape.compreprints.orgmdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. preprints.org Companies are now developing their own algorithmic ecosystems to create an "augmented chemist," capable of making faster and more informed decisions in the drug discovery process. spirochem.com
Exploration of Novel Biological Targets and Conceptual Therapeutic Areas
The unique three-dimensional structure of the diazaspiro[3.5]nonane scaffold makes it an attractive framework for targeting a wide range of biological molecules. Researchers are actively exploring new therapeutic applications for compounds containing this motif.
One area of significant interest is the development of inhibitors for challenging targets like the KRAS protein, a key driver in many cancers. researchgate.net Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C, demonstrating the potential of this scaffold in oncology. researchgate.net
Another promising therapeutic area is the treatment of pain. Researchers have designed dual-acting compounds that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). acs.org By combining these activities in a single molecule based on a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold, the goal is to develop potent analgesics with a better safety profile than traditional opioids. acs.org
Furthermore, diazaspiro compounds are being investigated for their potential in treating neurological disorders and other conditions. nih.govmsesupplies.com For example, ligands targeting the dopamine (B1211576) D3 receptor (D3R) have been developed using diazaspiro systems as alternatives to the more common piperazine core, which may offer improved selectivity and reduced off-target effects. nih.gov The exploration of diazaspirocycles as ligands for sigma receptors also presents opportunities for developing novel therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Benzyl-5,8-diazaspiro[3.5]nonane, and how is structural validation performed?
- Methodological Answer : Synthesis typically involves spirocyclic scaffold assembly via cyclization reactions, such as reductive amination or ring-closing strategies. For example, derivatives of 2,7-diazaspiro[3.5]nonane (structurally analogous) were synthesized using amide coupling and evaluated for sigma receptor (S1R/S2R) binding . Structural validation employs NMR spectroscopy (¹H/¹³C, 2D-COSY) and X-ray crystallography. Software like SHELXL is critical for refining crystallographic data to confirm bond angles and stereochemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid contact with strong oxidizing agents. Ground metal containers during transfer to mitigate electrostatic hazards .
Q. What analytical techniques are essential for characterizing spirocyclic compounds like this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., NH/OH stretches). For stereochemical analysis, circular dichroism (CD) or X-ray diffraction is used. Computational tools (e.g., Gaussian) predict vibrational spectra and optimize geometries .
Advanced Research Questions
Q. How can computational modeling elucidate the binding affinity of this compound derivatives to sigma receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with S1R/S2R binding pockets. For example, the 2,7-diazaspiro[3.5]nonane scaffold forms salt bridges with Glu172 in S1R, which correlates with Ki values (e.g., compound 5b: KiS1R = 13 nM) . Density functional theory (DFT) calculates electrostatic potential maps to optimize substituent placement .
Q. What experimental designs resolve contradictions in pharmacological activity among structurally similar derivatives?
- Methodological Answer : Compare functional profiles using in vitro (e.g., calcium flux assays) and in vivo models (e.g., mechanical allodynia in mice). For instance, compound 4b (2,7-diazaspiro[3.5]nonane) showed no antiallodynic effect, while 5b (same scaffold) reversed hypersensitivity at 20 mg/kg. Use selective agonists/antagonists (e.g., PRE-084) to confirm mechanism .
Q. How does the spirocyclic structure influence sigma receptor subtype selectivity?
- Methodological Answer : SAR studies reveal that the diazaspiro ring’s rigidity enhances S1R affinity. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit higher S1R binding (Ki < 10 nM) than flexible diazabicyclo[4.3.0]nonane analogs. Substituent steric effects (e.g., benzyl vs. methyl groups) modulate S2R cross-reactivity .
Q. What strategies optimize the metabolic stability of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. In vivo pharmacokinetic studies (e.g., plasma half-life in rodents) combined with hepatic microsome assays identify metabolically labile sites. Prodrug approaches (e.g., tert-butyl carbamate protection) improve bioavailability .
Data Analysis and Interpretation
Q. How are crystallographic data processed to resolve spirocyclic compound configurations?
- Methodological Answer : Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals. Anomalous dispersion effects (e.g., sulfur or halogen atoms) aid absolute configuration determination via Flack/Hooft parameters. For spirocenters, verify torsion angles against IUPAC guidelines .
Q. What statistical methods address variability in receptor binding assays for spirocyclic ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
